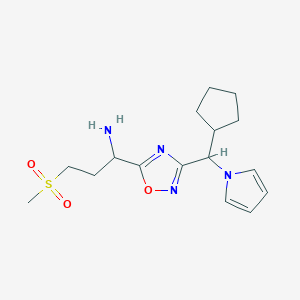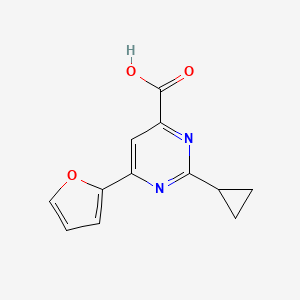
Alkyne-PEG5-SNAP
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Alkyne-PEG5-SNAP is a chemical reagent used in click chemistry. It contains an alkyne group and is designed for conjugation with benzylguanine (BG). The BG moiety reacts specifically and rapidly with SNAP-tag, a polypeptide protein tag, allowing irreversible and covalent labeling of SNAP fusion proteins with an additional alkyne functionality suitable for further conjugation .
Preparation Methods
Synthetic Routes and Reaction Conditions
Alkyne-PEG5-SNAP is synthesized through a series of chemical reactions involving the conjugation of benzylguanine with an alkyne-PEG5 linker. The synthesis typically involves the following steps:
Activation of Benzylguanine: Benzylguanine is activated using a suitable activating agent.
Conjugation with Alkyne-PEG5: The activated benzylguanine is then conjugated with the alkyne-PEG5 linker under specific reaction conditions, such as the presence of a catalyst and controlled temperature.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Activation: Large quantities of benzylguanine are activated using industrial-grade activating agents.
Conjugation in Reactors: The activated benzylguanine is conjugated with alkyne-PEG5 in large reactors, ensuring consistent reaction conditions and high yield.
Chemical Reactions Analysis
Types of Reactions
Alkyne-PEG5-SNAP undergoes several types of chemical reactions, including:
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is the most common reaction, where the alkyne group reacts with azide-containing molecules to form a triazole ring.
Substitution Reactions: The alkyne group can participate in substitution reactions with various nucleophiles.
Common Reagents and Conditions
Copper Catalysts: Used in CuAAC reactions to facilitate the cycloaddition process.
Azide-Containing Molecules: React with the alkyne group to form triazole rings.
Solvents: Dimethyl sulfoxide (DMSO) is commonly used as a solvent for these reactions.
Major Products Formed
Triazole Rings: Formed through CuAAC reactions.
Substituted Alkyne Derivatives: Formed through substitution reactions.
Scientific Research Applications
Alkyne-PEG5-SNAP has a wide range of applications in scientific research, including:
Chemistry: Used in click chemistry for the synthesis of complex molecules and materials.
Biology: Employed in the labeling and tracking of proteins and other biomolecules.
Medicine: Utilized in the development of drug delivery systems and diagnostic tools.
Industry: Applied in the production of advanced materials and nanotechnology.
Mechanism of Action
Alkyne-PEG5-SNAP exerts its effects through the following mechanism:
Conjugation with SNAP-Tag: The BG moiety of this compound reacts specifically with the SNAP-tag, forming a covalent bond.
Formation of Alkyne Functionality: The alkyne group remains available for further conjugation with azide-containing molecules through CuAAC reactions.
Comparison with Similar Compounds
Similar Compounds
Alkyne-PEG3-SNAP: Similar in structure but with a shorter PEG linker.
Alkyne-PEG7-SNAP: Similar in structure but with a longer PEG linker.
Azide-PEG5-SNAP: Contains an azide group instead of an alkyne group.
Uniqueness
Alkyne-PEG5-SNAP is unique due to its optimal PEG linker length, which provides a balance between solubility and reactivity. This makes it highly suitable for various conjugation reactions and applications in different fields .
Properties
Molecular Formula |
C27H36N6O7 |
|---|---|
Molecular Weight |
556.6 g/mol |
IUPAC Name |
N-[[4-[(2-amino-7H-purin-6-yl)oxymethyl]phenyl]methyl]-3-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]propanamide |
InChI |
InChI=1S/C27H36N6O7/c1-2-8-35-10-12-37-14-16-39-17-15-38-13-11-36-9-7-23(34)29-18-21-3-5-22(6-4-21)19-40-26-24-25(31-20-30-24)32-27(28)33-26/h1,3-6,20H,7-19H2,(H,29,34)(H3,28,30,31,32,33) |
InChI Key |
DRDQOLYRBKZPKT-UHFFFAOYSA-N |
Canonical SMILES |
C#CCOCCOCCOCCOCCOCCC(=O)NCC1=CC=C(C=C1)COC2=NC(=NC3=C2NC=N3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-Butyl (2-(3-hydroxy-8-azabicyclo[3.2.1]octan-3-yl)ethyl)carbamate](/img/structure/B14885093.png)
![S-DNTT-10 [for organic electronics]](/img/structure/B14885100.png)

![rel-tert-Butyl ((1R,2R,4S)-2-methyl-7-azabicyclo[2.2.1]heptan-2-yl)carbamate](/img/structure/B14885106.png)
![2-Cyclopropyl-4-isopropylthiazolo[4,5-d]pyridazin-7(6H)-one](/img/structure/B14885108.png)
![2-(4-ethylphenyl)-9-phenyltetrahydro-5H-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3(2H,3aH)-dione](/img/structure/B14885113.png)

![N-(4-bromophenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B14885121.png)

![8-oxa-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one](/img/structure/B14885131.png)
![(Z)-2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)oxy)-N'-hydroxyacetimidamide](/img/structure/B14885138.png)


![5-((R)-2-Methoxy-2-oxo-1-(o-tolyl)ethyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine 5-oxide](/img/structure/B14885163.png)
